
Chlorobis(pentafluorophenyl)borane
Vue d'ensemble
Description
Chlorobis(pentafluorophenyl)borane is a chemical compound with the linear formula (C6F5)2BCl . It has a molecular weight of 380.38 .
Synthesis Analysis
The synthesis of Chlorobis(pentafluorophenyl)borane has been reported in various studies . Its reactivity stems from the ready accessibility of the monomeric borane and its high Lewis acidity .Molecular Structure Analysis
The molecular structure of Chlorobis(pentafluorophenyl)borane is represented by the formula (C6F5)2BCl . The compound has an average mass of 380.376 Da and a monoisotopic mass of 379.962189 Da .Chemical Reactions Analysis
Chlorobis(pentafluorophenyl)borane has been widely exploited as a means of incorporating Lewis acidic –B (C6F5)2 groups into complex structures for a range of applications . These include self-activating olefin polymerization catalysts, frustrated Lewis pair generation, small molecule activation, bond cleavage reactions, Lewis acid catalysis, and modification of organic materials .Physical And Chemical Properties Analysis
Chlorobis(pentafluorophenyl)borane is an extremely air-sensitive and moisture-sensitive crystal . It has a melting point of 130-134 °C .Applications De Recherche Scientifique
Hydroboration Activity
- Hydroboration Reagent : Parks, Piers, and Yap (1998) described chlorobis(pentafluorophenyl)borane as a reactive hydroboration reagent in aromatic solvents. It exhibits high electrophilicity, making it very reactive for hydroborations, with regio- and chemoselectivities comparable to commonly used reagents (Parks, Piers, & Yap, 1998).
Synthesis and Characterization
- Preparation of Amino(pentafluorophenyl)boranes : Galsworthy et al. (1998) used chloroborane, C1B(C6F5)2, as a synthon for amino(pentafluorophenyl)boranes. These compounds have been synthesized and characterized, contributing to the understanding of their structural properties (Galsworthy et al., 1998).
Industrial Applications
- Co-Catalysts in Metallocene-Based Processes : Piers and Chivers (1998) highlighted the role of pentafluorophenylboranes, including chlorobis(pentafluorophenyl)borane, as co-catalysts in metallocene-based industrial processes for olefin polymerization. Their properties have been increasingly exploited in catalysis (Piers & Chivers, 1998).
Catalysis and Organic Chemistry
- Catalytic Applications : Erker (2005) discussed the role of tris(pentafluorophenyl)borane in catalytic hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its Lewis acid properties facilitate various organic and organometallic reactions (Erker, 2005).
Energy Storage
- Electrolyte Additive in Lithium-Ion Batteries : Han et al. (2011) reported the use of tris(pentafluorophenyl)borane as a novel electrolyte additive for silicon thin film anodes in lithium-ion batteries, enhancing capacity retention and coulombic efficiency (Han et al., 2011).
Mechanistic Studies
- Mechanistic Aspects of Bond Activation : Piers, Marwitz, and Mercier (2011) explored the mechanism of bond activation using perfluoroarylboranes like tris(pentafluorophenyl)borane, revealing insights into the frustrated Lewis pair chemistry (Piers, Marwitz, & Mercier, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
In the past twenty-five years, Chlorobis(pentafluorophenyl)borane has been widely exploited for a range of applications . It is expected that new applications will frequently require a tailored approach for the construction of more complex and function-specific molecules . The rise of pentafluorophenyl boron compounds from curiosities to important commodities suggests promising future directions .
Propriétés
IUPAC Name |
chloro-bis(2,3,4,5,6-pentafluorophenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGBGCBMXKWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BClF10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449866 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorobis(pentafluorophenyl)borane | |
CAS RN |
2720-03-8 | |
| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



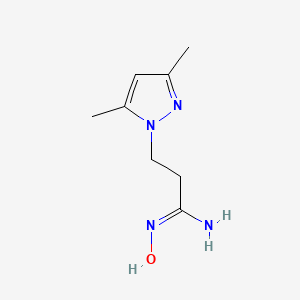
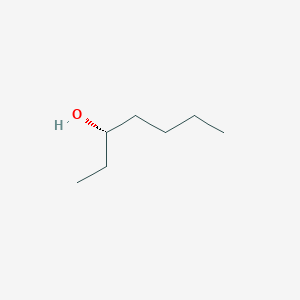
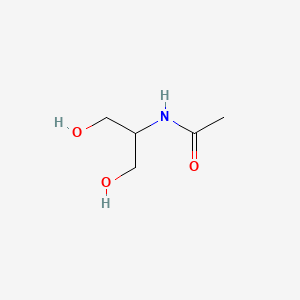
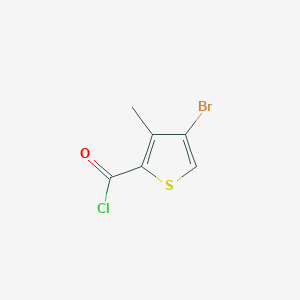
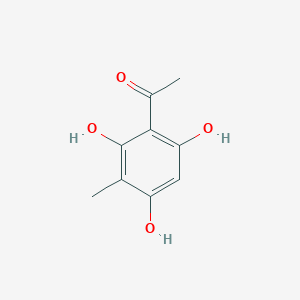
![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)
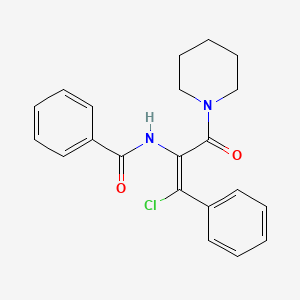
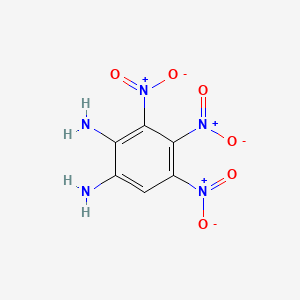
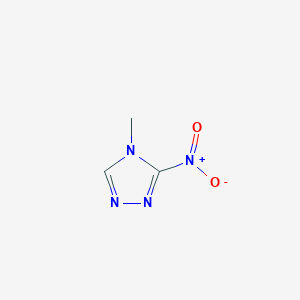

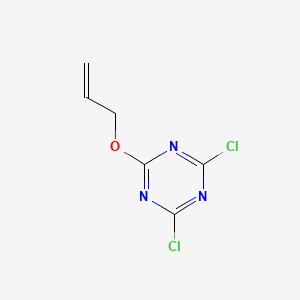

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-](/img/structure/B3050529.png)
